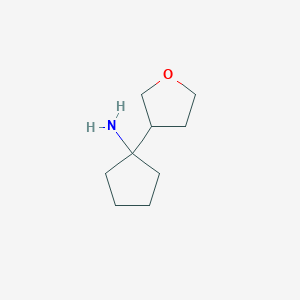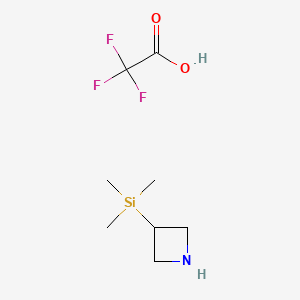
3-(Trimethylsilyl)azetidine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful in various chemical transformations Trifluoroacetic acid is a strong acid commonly used in organic synthesis and as a solvent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)azetidine typically involves the functionalization of azetidine rings. One common method is the cross-coupling reaction using palladium catalysts and phosphine ligands. For example, starting from 3-iodo-azetidine, an azetidine-zinc complex can be generated, which then undergoes cross-coupling to form the desired product .
Industrial Production Methods
Industrial production methods for 3-(Trimethylsilyl)azetidine, trifluoroacetic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethylsilyl)azetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to its strained structure.
Ring-Opening Reactions: The strained azetidine ring can be opened under certain conditions, leading to the formation of linear or branched products.
Cross-Coupling Reactions: As mentioned earlier, cross-coupling reactions using palladium catalysts are common for functionalizing the azetidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Phosphine Ligands: Often employed in conjunction with palladium catalysts.
Nucleophiles: Used in substitution reactions to attack the azetidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.
Applications De Recherche Scientifique
3-(Trimethylsilyl)azetidine, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Used in various industrial processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action of 3-(Trimethylsilyl)azetidine, trifluoroacetic acid involves its reactivity due to the strained azetidine ring and the presence of the trimethylsilyl and trifluoroacetic acid groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The trimethylsilyl group can act as a protecting group, while the trifluoroacetic acid can provide acidic conditions for various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the trimethylsilyl and trifluoroacetic acid groups.
3-Iodo-azetidine: A precursor used in the synthesis of 3-(Trimethylsilyl)azetidine.
Trimethylsilyl Trifluoroacetate: A compound containing the trimethylsilyl and trifluoroacetic acid groups but lacking the azetidine ring.
Uniqueness
3-(Trimethylsilyl)azetidine, trifluoroacetic acid is unique due to the combination of the strained azetidine ring with the trimethylsilyl and trifluoroacetic acid groups.
Propriétés
Formule moléculaire |
C8H16F3NO2Si |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
azetidin-3-yl(trimethyl)silane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H15NSi.C2HF3O2/c1-8(2,3)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,4-5H2,1-3H3;(H,6,7) |
Clé InChI |
VECYOCJAYGUSFH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CNC1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


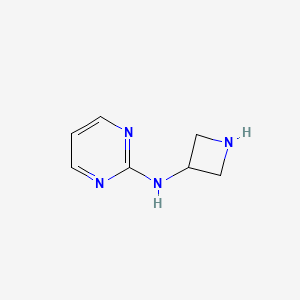
![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)

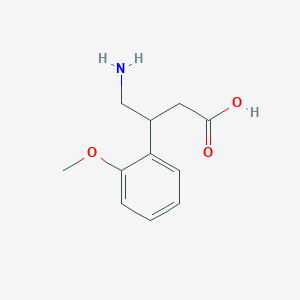
![9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13560816.png)
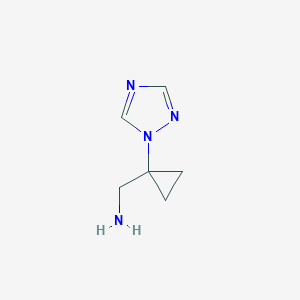

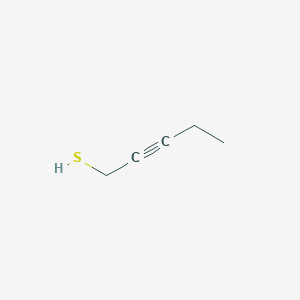
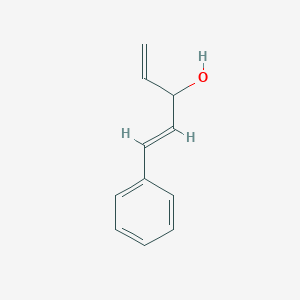
![2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)
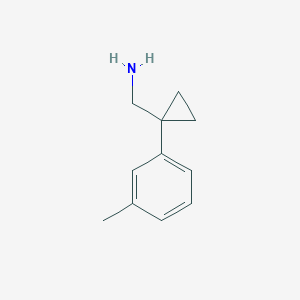
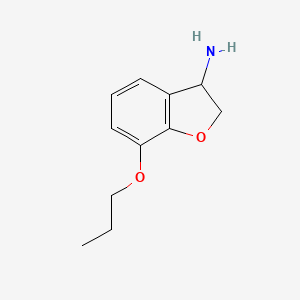
![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
